molecular formula C18H18N4O6 B1669072 C.I. Pigment Yellow 74 CAS No. 6358-31-2

C.I. Pigment Yellow 74

Cat. No. B1669072
CAS RN: 6358-31-2
M. Wt: 386.4 g/mol
InChI Key: ZTISORAUJJGACZ-QZQOTICOSA-N
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Description

C.I. Pigment Yellow 74 is a bright yellow powder . It is a monoazo dye and is used in various applications such as printing ink applications and paint systems . It is especially suitable for coating industrial air-drying paints .


Synthesis Analysis

The synthesis of Pigment Yellow 74 involves coupling the diazonium salt of 5-nitro-2-aminoanisole on to acetoacetic-2-anisidide . New synergists, PY74ACA-1 and PY74ACA-2, were prepared for pigment dispersion in water-base ink . These synergists interact with pigments and dispersants to increase the dispersion degree of the pigment particles and stabilize the pigment particles in the pigment dispersion state .


Molecular Structure Analysis

The molecular formula of C.I. Pigment Yellow 74 is C18H18N4O6 . Its exact mass is 386.12 and its molecular weight is 386.364 .


Chemical Reactions Analysis

C.I. Pigment Yellow 74 is an azo compound . Azo, diazo, azido compounds can detonate, particularly organic azides that have been sensitized by the addition of metal salts or strong acids . Toxic gases are formed by mixing materials of this class with various substances .


Physical And Chemical Properties Analysis

C.I. Pigment Yellow 74 is a bright yellow powder . It has a considerable change and tendency to sublime when heated to the melting point . It is insoluble in water . Its specific gravity is between 1.30 and 1.50 , and its average particle size is between 100 and 200 nanometers .

Scientific Research Applications

1. Synergism and Crystal Form Studies

C.I. Pigment Yellow 74, along with other disazoacetoacetanilide yellow pigments, has been studied for its synergistic effects and crystal forms. Research indicates that these pigments can be modified by synergism, which affects their aggregation and dispersibility properties. This modification leads to improved pigment properties. The isomorphism and polymorphism of various C.I. Pigment Yellow types, including C.I. Pigment Yellow 17, are also of interest in these studies. The use of X-ray powder diffraction and scanning electron microscopy has helped ascertain the reasons for synergism in these pigments (Shenmin, Dong-zhi, & Shengwu, 1992).

2. Crystal Structure Analysis

The crystal structure of C.I. Pigment Yellow pigments, such as C.I. Pigment Yellow 12, has been a subject of detailed study. This research marks the first reported single crystal determination for a disazoacetoacetanilide pigment. The structural analysis, including the observation of intramolecular hydrogen bonding and the lack of intermolecular hydrogen bonding, provides crucial insights into the physical characteristics of these pigments (Barrow et al., 2000).

3. Environmental and Health Impact Studies

Studies have also been conducted on the genotoxic hazards of various azo pigments and colorants related to 1-phenylazo-2-hydroxynaphthalene, which include C.I. Pigment Yellow types. These studies are critical in understanding the environmental and health impacts of these pigments, particularly in relation to their use in inks, paints, and cosmetics (Møller & Wallin, 2000).

4. Synthesis and Characterization of Hybrid Pigments

Research has been conducted on the synthesis of multicolor organic-inorganic hybrid pigments, including C.I. Acid Yellow and Blue, which are closely related to C.I. Pigment Yellow 74. This work highlights the development of pigments with improved thermostability and tunable colors, demonstrating the potential of hybrid pigment technologies (Tang, Feng, & Li, 2014).

5. Polymorph Prediction and Pigment Modification

Research has focused on predicting the crystal structure of organic pigments, including C.I. Pigment Yellow types, using various computational and experimental techniques. Understanding the polymorphism of these pigments is essential for industrial applications. Additionally, the modification of pigmentslike Benzidine Yellow G (C.I. Pigment Yellow 12) through mixed coupling has been investigated, leading to improvements in properties such as flowability, wettability, and dispersibility. This shows the potential for enhancing pigment characteristics through chemical modification (Wang Shirong & Zhou Chun-long, 1998).

6. New Inorganic Pigment Synthesis

There has been research into synthesizing new inorganic pigments, like tantalum-doped Ce0.8Zr0.2O2 yellow pigments, as alternatives to toxic colorants. These pigments demonstrate thermal and chemical stability and are suitable for coloring plastics, indicating their potential for safe and versatile industrial applications (Vishnu et al., 2009).

7. Advanced Particle Preparation Techniques

Techniques for preparing fine particles of pigments, including C.I. Pigment Yellow, under supercritical conditions have been explored. Such methods can produce ultrafine particles with narrow size distributions, which is crucial for specific industrial applications (Gao et al., 1998).

Future Directions

A stabilized opaque form of C.I. Pigment Yellow 74 has been developed, which comprises a mixture of 99.0 to 80.0 wt. % of Color Index Pigment Yellow 74 and 1.0 to 20.0 wt. % of a different monoazo yellow pigment based on acetoacet-2-anisidide . This product is distinguished by improved storage stability when incorporated into applicational media .

properties

IUPAC Name

2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide
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InChI

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-13-6-4-5-7-15(13)27-2)21-20-14-9-8-12(22(25)26)10-16(14)28-3/h4-10,17H,1-3H3,(H,19,24)
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InChI Key

ZTISORAUJJGACZ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC
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Molecular Formula

C18H18N4O6
Record name C.I. PIGMENT YELLOW 74
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DSSTOX Substance ID

DTXSID7025920, DTXSID90859963
Record name C.I. Pigment Yellow 74
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Record name 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide
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Molecular Weight

386.4 g/mol
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Physical Description

C.i. pigment yellow 74 is a bright yellow powder. Considerable change and tendency to sublime when heated to melting point. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid, Bright yellow solid; [CAMEO]
Record name C.I. PIGMENT YELLOW 74
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Record name Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name C.I. PIGMENT YELLOW 74
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Product Name

Butanamide, 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxo-

CAS RN

6358-31-2
Record name C.I. PIGMENT YELLOW 74
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Record name 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide
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Record name C.I. PIGMENT YELLOW 74
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Melting Point

559 °F (technical) (NTP, 1992)
Record name C.I. PIGMENT YELLOW 74
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.